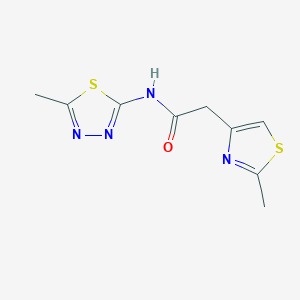

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 5. This core is linked via an acetamide bridge to a 2-methyl-1,3-thiazol-4-yl moiety.

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4OS2/c1-5-10-7(4-15-5)3-8(14)11-9-13-12-6(2)16-9/h4H,3H2,1-2H3,(H,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFSXALOUIHNJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CC(=O)NC2=NN=C(S2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving the reaction of appropriate precursors under specific conditions. One common method involves the condensation of 5-methyl-1,3,4-thiadiazol-2-amine with 2-(2-methyl-1,3-thiazol-4-yl)acetic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow chemistry or batch processing techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield various products depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The biological activities of thiadiazole and thiazole derivatives have been extensively studied. This compound may exhibit properties such as antimicrobial, antifungal, and anticancer activities.

Medicine: Potential medical applications include the development of new drugs for treating various diseases. Its derivatives have shown promise as anticonvulsants, antidiabetic agents, and anti-inflammatory drugs.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The exact mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide depends on its specific biological target. Generally, thiadiazole and thiazole derivatives interact with various molecular targets such as enzymes, receptors, and ion channels. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in the combination of a 5-methyl-1,3,4-thiadiazole and a 2-methylthiazole group. Below is a comparative analysis with key analogs:

Physicochemical Properties

- Melting Points : Analogs with bulky substituents (e.g., benzylthio in 5h) exhibit lower melting points (133–135°C) compared to smaller substituents (e.g., 5f: 158–160°C) . The target compound’s melting point is expected to fall within this range.

- Spectral Data : The IR and NMR spectra would show characteristic peaks for NH (~3100–3300 cm⁻¹), C=O (~1650–1700 cm⁻¹), and aromatic C-H stretches, similar to analogs in and .

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiadiazole and thiazole moiety, which are known for their diverse biological activities.

Biological Activity

Antimicrobial Properties

Research indicates that derivatives containing the thiadiazole moiety exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study reported that certain 1,3,4-thiadiazole derivatives had minimum inhibitory concentration (MIC) values lower than standard antibiotics like streptomycin and fluconazole .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been documented extensively. In vitro studies demonstrated that some derivatives reduced cell viability in cancer cell lines such as MCF-7 and LoVo. The IC50 values for these compounds were calculated to assess their potency. For example, one study indicated that certain thiadiazoles could inhibit cell proliferation by more than 50% at specific concentrations .

Case Study 1: Antimicrobial Efficacy

A series of 2-amino-1,3,4-thiadiazole derivatives were synthesized and evaluated for their antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The most active compounds showed MIC values significantly lower than those of conventional antibiotics .

Case Study 2: Anticancer Potential

In a recent study, various thiadiazole derivatives were tested on cancer cell lines. Compound 2c exhibited a notable decrease in viability in LoVo cells after 48 hours of treatment. The results suggest a promising avenue for developing new anticancer agents based on the thiadiazole scaffold .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Bacteria | MIC (μg/mL) | Comparison Drug | MIC (μg/mL) |

|---|---|---|---|---|

| 1 | Staphylococcus aureus | 32.6 | Streptomycin | 47.5 |

| 2 | Escherichia coli | 25.0 | Fluconazole | 50.0 |

| 3 | Salmonella typhi | 20.0 | Ciprofloxacin | 30.0 |

Table 2: Anticancer Activity of Thiadiazole Compounds

| Compound | Cell Line | IC50 (μM) | Treatment Duration (h) |

|---|---|---|---|

| A | MCF-7 | 15.0 | 24 |

| B | LoVo | 10.0 | 48 |

| C | HUVEC | >50 | 48 |

Q & A

Q. Advanced Research Focus

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the acetamide nitrogen, as seen in ’s ethoxy-pyrazole derivatives .

- Nanocarrier Systems : Encapsulate the compound in PEGylated liposomes, leveraging stability data from .

What computational methods are suitable for predicting off-target interactions?

Q. Advanced Research Focus

- Pharmacophore Modeling : Use Schrödinger’s Phase to map essential features (e.g., hydrogen bond acceptors in thiadiazole) against anti-targets (e.g., hERG channel) .

- Machine Learning : Train models on PubChem BioAssay data (excluding prohibited sources) to predict cytotoxicity profiles .

How can crystallographic data enhance understanding of this compound’s bioactivity?

Q. Advanced Research Focus

- X-ray Diffraction : Resolve the crystal structure to identify key interactions (e.g., S···O contacts, dihedral angles) as in (Fig. 1, Table 1) .

- Hirshfeld Surface Analysis : Quantify intermolecular forces (e.g., C–H···O bonds) influencing solubility and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.